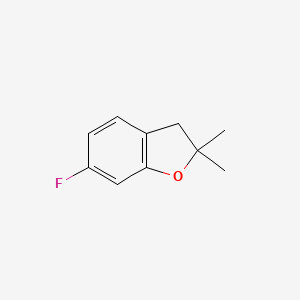

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

6-fluoro-2,2-dimethyl-3H-1-benzofuran |

InChI |

InChI=1S/C10H11FO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |

InChI Key |

KVJPSHVABYNLQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of fluorinated aromatic compounds and suitable catalysts to facilitate the formation of the dihydrobenzofuran ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

The compound has shown promise in the development of inhibitors targeting specific biological pathways associated with cancer. Notably, derivatives of 2,3-dihydrobenzofuran have been identified as highly selective inhibitors for the Bromo and Extra Terminal (BET) domain proteins, which are implicated in various cancers.

Case Study: BET Inhibitors

A study highlighted the optimization of 2,3-dihydrobenzofurans as potent inhibitors of the second bromodomain (BD2) with over 1000-fold selectivity against other bromodomains. The compound demonstrated an IC50 value of 7.8 against BRD4 BD2, indicating its potential as a therapeutic for castrate-resistant prostate cancer .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| GSK973 | BRD4 BD2 | 7.8 | >1000-fold over BD1 |

| EEDi-5285 | EED | 18 | - |

Antimicrobial Activity

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran and its derivatives have been explored for their antimicrobial properties. The benzofuran scaffold is known for its ability to inhibit various bacterial strains.

Case Study: Antimicrobial Efficacy

Research indicated that benzofuran derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones exceeding those of standard reference drugs like ciprofloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 21c | Staphylococcus aureus | 23 |

| Compound 22a | Escherichia coli | 24 |

Pharmacological Properties

The structural characteristics of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran enhance its pharmacological potential. The presence of fluorine atoms has been linked to increased binding affinity and improved metabolic stability.

Case Study: Fluorinated Compounds

In a study on fluorinated compounds, the introduction of a fluorine substituent at specific positions significantly enhanced binding affinity to target proteins involved in tumor growth inhibition . This suggests that modifying the compound's structure can lead to more effective therapeutic agents.

Synthesis and Structural Optimization

The synthesis of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran involves various methodologies that allow for the controlled introduction of functional groups. This flexibility in synthesis is crucial for tailoring compounds to achieve desired biological activities.

Synthetic Routes

Several synthetic routes have been developed to optimize the yield and purity of this compound:

- Route A : Utilizes standard organic reactions involving halogenation and nucleophilic substitution.

- Route B : Employs novel methodologies that enhance solubility and reduce metabolic clearance .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Zatosetron (2,2-Dimethyl-2,3-dihydrobenzofuran Scaffold)

Zatosetron shares the 2,2-dimethyl-2,3-dihydrobenzofuran core but lacks the 6-fluoro substitution. It acts as a 5-HT3 antagonist, demonstrating antinausea and anxiolytic effects in clinical trials . The absence of fluorine in zatosetron may reduce its metabolic stability compared to 6-fluoro derivatives, highlighting the role of fluorination in optimizing pharmacokinetics.

α-(7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic Acid

This chloro-substituted analog exhibits potent antiinflammatory activity (IC50: 11.4 μM in LPS-induced NO production assays) . In contrast, the 6-fluoro substituent in the target compound may offer improved selectivity due to fluorine’s smaller atomic radius and higher electronegativity .

Natural 2-Benzyl-2,3-dihydrobenzofurans

Compounds isolated from Ophiopogon japonicus, such as (2R)-(4-methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran, show antiinflammatory activity (IC50: 11.4–29.1 μM) . The benzyl and hydroxyl/methoxy groups in natural derivatives contrast with the synthetic 6-fluoro-2,2-dimethyl substitution, suggesting divergent biological targets—natural compounds often prioritize antioxidant or cytotoxic roles, while synthetic analogs focus on receptor selectivity .

Pharmacological and Physicochemical Properties

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves membrane permeability and bioavailability compared to bulkier halogens like chlorine .

- Methyl Groups : The 2,2-dimethyl group in all analogs enhances conformational rigidity, critical for receptor binding .

- Natural vs. Synthetic : Natural derivatives often incorporate hydroxyl/methoxy groups for antioxidant activity, while synthetic analogs prioritize halogenation for targeted receptor interactions .

Biological Activity

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran is a synthetic compound that belongs to the benzofuran class. Its unique structure and fluorine substitution have made it a subject of interest in pharmacological research, particularly regarding its biological activities and potential therapeutic applications.

Chemical Structure

The compound features a benzofuran core with a fluorine atom at the 6-position and two methyl groups at the 2-position. This configuration is significant for its biological interactions and pharmacokinetic properties.

GPR120 Modulation

One of the key areas of research involves the compound's role as a modulator of the GPR120 receptor, which is implicated in metabolic processes such as insulin sensitivity. Studies suggest that compounds like 6-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran can enhance insulin sensitivity and have potential applications in treating type 2 diabetes and related metabolic disorders. The modulation of GPR120 may also influence inflammatory responses in adipose tissue and macrophages .

BET Inhibition

Research has highlighted the compound's potential as a selective inhibitor of the Bromo and Extra Terminal (BET) family of proteins. Specifically, derivatives of 2,3-dihydrobenzofuran have shown high potency against the second bromodomain (BD2) with over 1000-fold selectivity compared to other domains. This selectivity is attributed to favorable interactions with specific amino acids within the BD2 structure . The inhibition of BET proteins is being explored for its therapeutic effects in various cancers, including castrate-resistant prostate cancer .

Antagonistic Activity on Receptors

The compound has been evaluated for its antagonistic properties on various receptors, including α2A adrenergic receptors and serotonin receptors (5-HT7). It has demonstrated moderate to high selectivity over other receptor subtypes, suggesting potential applications in treating psychiatric disorders or conditions involving noradrenaline and serotonin dysregulation .

Case Studies

- GPR120 Modulation : A study indicated that compounds similar to 6-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran can significantly improve glycemic control in diabetic models by enhancing insulin sensitivity through GPR120 modulation .

- BET Inhibition : A series of experiments revealed that compounds derived from 2,3-dihydrobenzofuran exhibited IC50 values as low as 18 nM for binding to EED (Embryonic Ectoderm Development) proteins, indicating strong potential for cancer therapeutics .

- Receptor Antagonism : In vivo studies showed that certain derivatives produced antidepressant-like effects without affecting locomotor activity in animal models, indicating a favorable side effect profile .

Data Tables

| Activity | Target | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| GPR120 Modulation | Insulin Sensitivity | Not specified | High |

| BET Inhibition | BRD4 BD2 | 18 | >1000-fold over BD1 |

| α2A Adrenergic Antagonism | α2A Receptor | 12–40 | Higher selectivity over α2B |

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran?

A multi-step approach is recommended:

Core Formation : Use palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., THF or glycerol) to construct the dihydrobenzofuran core .

Fluorination : Introduce fluorine at the 6-position via electrophilic fluorination or halogen exchange (e.g., using 2-fluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura coupling) .

Dimethylation : Employ alkylation with methyl iodide under basic conditions (e.g., NaH/THF) to install the 2,2-dimethyl groups .

Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

Q. How can the structural integrity of this compound be confirmed?

Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorine-induced deshielding at C6, dimethyl group protons at δ ~1.3 ppm) .

- X-ray Crystallography : Resolve bond angles and dihedral angles in the dihydrobenzofuran core (e.g., as demonstrated for analogous structures in Acta Crystallographica) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHFO) with <5 ppm error .

Q. What are the stability considerations for this compound under experimental conditions?

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in amber vials.

- Light Sensitivity : The fluorobenzofuran core is prone to photodegradation; avoid prolonged UV exposure .

- Hydrolytic Stability : Susceptible to ring-opening in strongly acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved at the 6-position of the dihydrobenzofuran scaffold?

- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., methoxy) at C7 to guide fluorine insertion at C6 via LDA-mediated deprotonation and subsequent electrophilic fluorination with Selectfluor® .

- Late-Stage C–H Activation : Employ palladium catalysts with fluorine-containing ligands (e.g., Xantphos-Pd) to functionalize the C6 position selectively .

Validation : Compare F NMR shifts with reference compounds .

Q. What computational tools are recommended for predicting the reactivity of this compound?

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination or alkylation steps .

- Docking Studies : Investigate binding interactions with biological targets (e.g., acetylcholinesterase for pesticidal activity analogs) using AutoDock Vina .

- Reaxys Database : Screen analogous reactions for yield optimization and byproduct analysis .

Q. How can structural modifications enhance bioactivity while retaining the dihydrobenzofuran core?

- Derivatization Strategies :

- Acetylation : Introduce an acetyl group at C5 (as in 5-acetyl-2,3-dihydrobenzofuran derivatives) to improve lipophilicity .

- Carbamate Linkages : Replace the fluorine with a methylcarbamate group (e.g., as in Carbofuran) to modulate pesticidal activity .

Biological Testing : Use enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) to evaluate modified compounds .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

- Comparative Analysis : Cross-reference with published data for 2,2-dimethyl-2,3-dihydrobenzofuran derivatives (e.g., δ 6.8–7.2 ppm for aromatic protons) .

- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., CDCl vs. DMSO-d) .

- Dynamic Effects : Assess conformational flexibility via variable-temperature NMR to explain split signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.